molecular formula C30H24CaN2O6 B3025866 Ketorolac calcium CAS No. 167105-81-9

Ketorolac calcium

Cat. No.: B3025866
CAS No.: 167105-81-9
M. Wt: 548.6 g/mol
InChI Key: NPCGTDZMTWNBDA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketorolac calcium is a non-steroidal anti-inflammatory drug (NSAID) that is used as an analgesic drug with an efficacy close to that of the opioid family . It is mainly used for the short-term treatment of post-operative pain . It can inhibit prostaglandin synthesis by blocking cyclooxygenase (COX) .


Synthesis Analysis

Ketorolac is known to induce its therapeutic effect by inhibiting prostaglandin synthesis . It has been introduced as a compound with ionophoretic properties for calcium ions, showing that ketorolac induces mitochondrial Ca++ release . This reaction did not depend on an uncoupler-like action, because the drug does not collapse the internal negative membrane potential nor does it affect oxidative phosphorylation .


Molecular Structure Analysis

The inherent stability and biochemical interaction of Ketorolac and its degradation products have been studied on the basis of quantum mechanical approaches . Density functional theory (DFT) with B3LYP/ 6-31G (d) has been employed to optimize the structures . The equilibrium geometry calculations support the optimized structures .


Physical and Chemical Properties Analysis

This compound’s physical and chemical properties include its structure, chemical names, and classification . More detailed properties such as thermodynamic properties, frontier molecular orbital features, dipole moment, electrostatic potential, equilibrium geometry, vibrational frequencies, and atomic partial charges of these optimized structures were investigated .

Scientific Research Applications

Analgesic Efficacy

Ketorolac has been extensively studied for its analgesic efficacy in various settings. For example, a randomized controlled trial evaluated the analgesic efficacy of different doses of intravenous ketorolac in emergency department patients with acute pain, finding substantial pain reduction without significant differences between the dose groups, highlighting its effectiveness as an analgesic (Motov et al., 2017).

Orthopedic Applications

In the context of orthopedic surgery, ketorolac's safety and effects on bone healing have been investigated. Studies have examined its use in children undergoing operative fracture care and found no increase in complication rates, suggesting its safety in pediatric orthopedic procedures (Kay et al., 2010).

Postoperative Applications

Ketorolac's role in postoperative pain management has been a subject of extensive research. For instance, its use in conjunction with spinal anesthesia was compared to magnesium sulfate, revealing ketorolac's stronger analgesic effect in postoperative patients, which supports its utility in enhancing post-surgical recovery (Alfian et al., 2018).

Ophthalmic Applications

The drug's efficacy in reducing ocular inflammation after surgeries like cataract extraction has also been documented, showcasing its versatility across different medical fields. A study demonstrated ketorolac's ability to significantly reduce biofilm formation by Staphylococcus epidermidis, a common pathogen in post-cataract endophthalmitis, further emphasizing its potential in ophthalmic applications (Rossetti et al., 2012).

Anti-inflammatory and Antiallergic Effects

Ketorolac's anti-inflammatory and antiallergic properties have been explored in various studies, such as its impact on reducing mast cell degranulation and allergic reactions, which has implications for its use in managing allergic conditions and inflammation (Leonardi et al., 2000).

Mechanism of Action

Target of Action

Ketorolac Calcium primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation, pain, and fever .

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by competitively inhibiting these enzymes . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of prostaglandins . It’s worth noting that while this compound inhibits both COX-1 and COX-2, its clinical efficacy is primarily derived from its COX-2 inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, which leads to a reduction in inflammation, pain, and fever .

Pharmacokinetics

This compound exhibits good bioavailability, with 80-100% of the oral dose and 100% of the intravenous or intramuscular dose being absorbed . The drug is metabolized in the liver and has a half-life ranging from 3.5 to 9.2 hours in young adults and 4.7 to 8.6 hours in the elderly . Approximately 91.4% of the drug is excreted by the kidneys, with the remaining 6.1% excreted via the biliary route .

Result of Action

The primary result of this compound’s action is a reduction in pain, inflammation, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the physiological responses associated with these conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, renal function, and liver function . Additionally, the drug’s efficacy and stability can be influenced by the pH of the environment, as well as by interactions with other medications .

Future Directions

Ketorolac has been shown to modulate Rac-1/HIF-1α/DDX3/β-catenin signalling via a tumor suppressor prostate apoptosis response-4 (Par-4) in renal cell carcinoma . This study can be helpful to understand the biochemical activities of Ketorolac and its degradents and to design a potent analgesic drug .

Biochemical Analysis

Biochemical Properties

Ketorolac Calcium plays a significant role in biochemical reactions. It inhibits the synthesis of prostaglandins by blocking cyclooxygenase (COX), a key enzyme involved in the production of prostaglandins . Prostaglandins are biomolecules that play a crucial role in inflammation and pain signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the production of prostaglandins, which are involved in the transmission of pain signals in the spinal cord .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It non-selectively inhibits COX-1 and COX-2 enzymes, thereby decreasing the formation of prostaglandins . This inhibition prevents the normal production of prostaglandins and the conversion of arachidonic acid to pro-inflammatory prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has an analgesic effect within 30 minutes of administration, with a peak effect within 2-3 hours and typically lasts for 4-6 hours . It is highly protein-bound (99%), metabolized in the liver, and renally cleared .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown a dose-dependent risk of delayed union in rodents treated with high doses of Ketorolac for 4 weeks or more. With treatment for 7 days or low doses, there is no evidence of risk of delayed union or nonunion .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is heavily metabolized via hydroxylation or conjugation in the liver. The key metabolic pathway is glucuronic acid conjugation . Enzymes involved in phase I metabolism include CYP2C8 and CYP2C9, while phase II metabolism is carried out by UDP-glucuronosyltransferase (UGT) 2B7 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed rapidly and efficiently following oral and intramuscular doses in all species. The plasma half-life of Ketorolac ranges from 1.1 hours (rabbits) to 6.0 hours (humans) .

Properties

IUPAC Name

calcium;5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H13NO3.Ca/c2*17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;/h2*1-7,11H,8-9H2,(H,18,19);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCGTDZMTWNBDA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24CaN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167105-81-9
Record name Ketorolac calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KETOROLAC CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52541KD36N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ketorolac calcium
Reactant of Route 2
Reactant of Route 2
Ketorolac calcium
Reactant of Route 3
Reactant of Route 3
Ketorolac calcium
Reactant of Route 4
Reactant of Route 4
Ketorolac calcium
Reactant of Route 5
Ketorolac calcium
Reactant of Route 6
Reactant of Route 6
Ketorolac calcium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.